1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
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Overview
Description
1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a chemical compound with the molecular formula C14H23BN2O2. It is a member of the boronic acid derivatives, which are widely used in organic synthesis and medicinal chemistry due to their unique reactivity and stability .
Preparation Methods
The synthesis of 1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one typically involves the reaction of a pyridin-2-one derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include various substituted pyridin-2-one derivatives and boronic acids .
Scientific Research Applications
1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one involves its ability to form reversible covalent bonds with biological molecules. This property makes it an effective enzyme inhibitor, as it can bind to the active site of enzymes and prevent their activity. The molecular targets and pathways involved include various enzymes and signaling pathways that are critical for cell growth and proliferation .
Comparison with Similar Compounds
1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one can be compared with other similar compounds, such as:
1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound has a similar boronic ester group but differs in the heterocyclic ring structure.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another boronic ester derivative with a different heterocyclic ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a fluorine atom and a pyridine ring, making it structurally similar but with different chemical properties.
The uniqueness of this compound lies in its specific combination of the cyclopentyl group and the boronic ester, which imparts unique reactivity and stability compared to other boronic acid derivatives .
Properties
Molecular Formula |
C16H24BNO3 |
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Molecular Weight |
289.2 g/mol |
IUPAC Name |
1-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(19)18(11-12)13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
GZXUAMDCOLHHLO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C3CCCC3 |
Origin of Product |
United States |
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